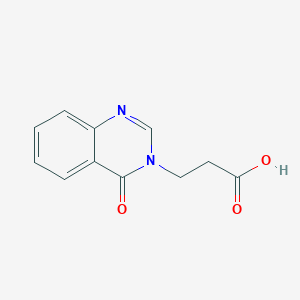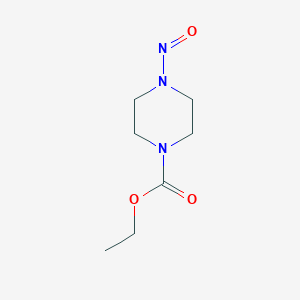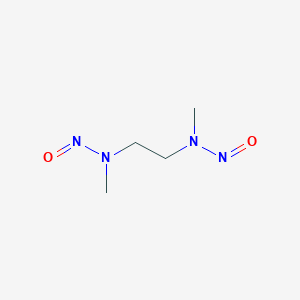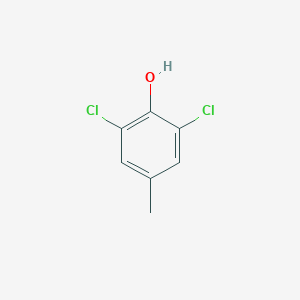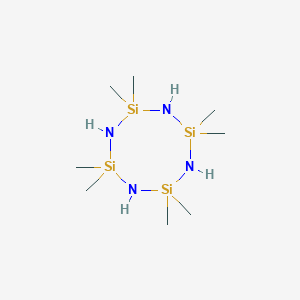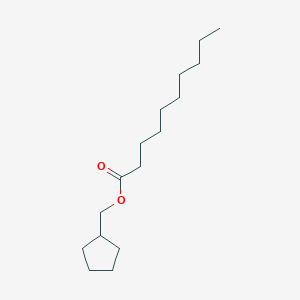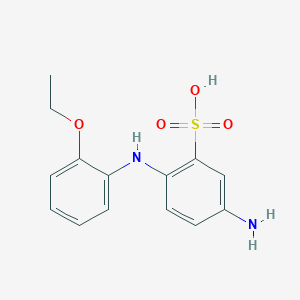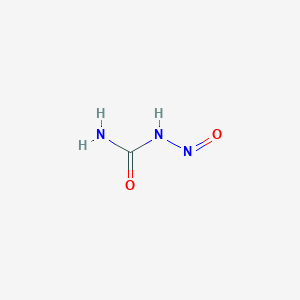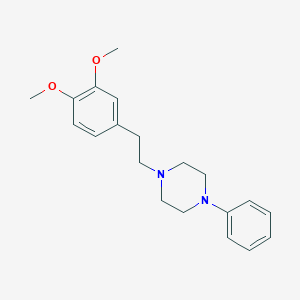
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
Wirkmechanismus
The exact mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is not fully understood. However, it is believed to act by binding to various receptors in the brain, including dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemische Und Physiologische Effekte
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and cognition. It has also been found to possess analgesic and anti-inflammatory properties, which can be beneficial in the treatment of various medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has several advantages and limitations for lab experiments. Its pharmacological activities and potential applications make it an attractive compound for scientific research. However, its synthesis can be challenging, and it may require specialized equipment and expertise. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-. One potential area of research is the development of new compounds based on the structure of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-. These compounds could have improved pharmacological activities and potential applications in various fields. Another area of research is the elucidation of the exact mechanism of action of the compound, which could lead to a better understanding of its pharmacological activities and potential applications.
Conclusion:
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicine, pharmacology, and chemistry, make it an attractive compound for further study. The synthesis method of the compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- and its derivatives.
Synthesemethoden
The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- involves the reaction of 3,4-dimethoxyphenethylamine and benzophenone in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant pharmacological activities, including antipsychotic, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a precursor in the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
1047-68-3 |
|---|---|
Produktname |
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- |
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylpiperazine |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-9-8-17(16-20(19)24-2)10-11-21-12-14-22(15-13-21)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3 |
InChI-Schlüssel |
PMKSGALOAFBOTA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3)OC |
Andere CAS-Nummern |
1047-68-3 |
Synonyme |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



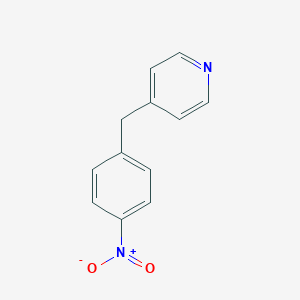
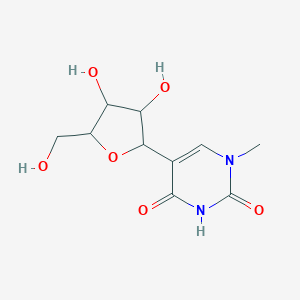

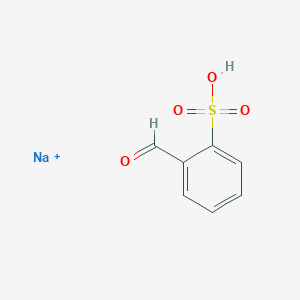
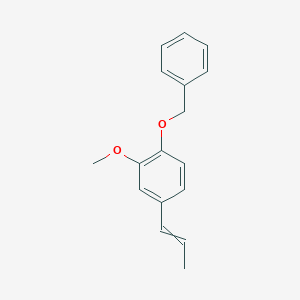
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)
